molecular formula C10H7F3N2OS B6149493 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 1183699-24-2

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B6149493
CAS No.: 1183699-24-2
M. Wt: 260.2
InChI Key:
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Description

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: is an organic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethoxy)aniline with thioamide derivatives can yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is unique due to the combination of the trifluoromethoxy group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design highlight its significance in scientific research.

Properties

CAS No.

1183699-24-2

Molecular Formula

C10H7F3N2OS

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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